1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15-17-8-11-19(15)16(21)18-9-6-14(7-10-18)24(22,23)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVURXJNELDBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. The benzylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the imidazolidin-2-one ring via a cyclization process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its natural reaction. This can lead to the modulation of biological processes and the potential treatment of diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on formula (C₁₉H₂₃N₃O₄S).
Pharmacological Activity
- Anti-Alzheimer’s Potential: Compound 18c () demonstrated superior acetylcholinesterase (AChE) inhibition compared to donepezil, attributed to its trifluoromethyl and dimethoxybenzyl groups enhancing binding affinity . The benzylsulfonyl group in the target compound may similarly modulate AChE interaction but with distinct steric and electronic effects.
- Antipsychotic Activity : Derivatives like 1-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}imidazolidin-2-one () target dopamine and serotonin receptors, with the benzisoxazole-piperidine scaffold critical for efficacy . The target compound’s benzylsulfonyl group may confer selectivity for alternative CNS targets.
- Antiparasitic Activity : Thioxo derivatives () disrupt Schistosoma mansoni metabolism via redox interactions, a mechanism less likely for the target compound due to its carbonyl group .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (~408 vs. In contrast, hydrochloride salts (e.g., ) improve bioavailability through enhanced aqueous solubility .
- Metabolic Stability : Fluorinated analogs () exhibit increased metabolic stability due to C-F bond resistance to oxidation, whereas the benzylsulfonyl group may undergo sulfone reduction or cytochrome P450-mediated metabolism .
Biological Activity
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound notable for its potential biological activities. The compound features a sulfonyl group, a piperidine ring, and an imidazolidinone structure, which are often associated with diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have shown potential in modulating enzyme activity and receptor interactions. For instance, the sulfonyl group may enhance binding affinity to targets such as carbonic anhydrases (CAs), which are important in physiological processes including acid-base balance and respiration.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds. For example:
- Inhibition of Carbonic Anhydrases : A related series of sulfonamide compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These compounds exhibited low nanomolar IC50 values, indicating potent inhibition . The selectivity towards tumor-associated isoforms suggests a promising avenue for cancer therapy.
- Antagonistic Activity : Other benzyl-piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. These compounds displayed potent inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating their potential as therapeutic agents in allergic conditions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Cyclization reactions from suitable precursors.
- Introduction of the Benzylsulfonyl Group : Reaction with benzylsulfonyl chloride under basic conditions.
- Formation of Imidazolidinone : Reaction with an appropriate isocyanate or carbamate.
These synthetic pathways contribute to the compound's unique structural characteristics, which are essential for its biological activity.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-(benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the imidazolidin-2-one moiety. For example:
- Step 1 : Sulfonylation of piperidine using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the benzylsulfonyl group .
- Step 2 : Activation of the piperidine carbonyl group (e.g., using carbodiimides) for coupling with imidazolidin-2-one derivatives .
- Intermediate characterization : Key intermediates are verified via -NMR (e.g., δ 14.6–165.5 ppm for aromatic protons), -NMR, and ESI-MS to confirm molecular weights. Purity is assessed using HPLC (>98%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves bond lengths and angles (e.g., imidazolidinone ring planarity) and validates stereochemistry .
- NMR spectroscopy : -NMR identifies proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm), while -NMR confirms carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion alignment with theoretical values (e.g., CHFNO requires m/z 357.12) .
Q. How is the purity of the compound assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. A purity ≥95% is required for in vitro assays, while ≥98% is mandatory for in vivo studies to minimize off-target effects .
- Elemental analysis : CHN data must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent variation : Modify the benzylsulfonyl group (e.g., fluorination at para positions) to enhance receptor binding, as seen in dual H1/H4 receptor ligands .
- Scaffold hybridization : Fuse the imidazolidin-2-one core with spirocyclic or pyridyl groups to improve metabolic stability, as demonstrated in anti-Alzheimer’s agents .
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma stability to prioritize analogs with balanced solubility and bioavailability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., IC determination in triplicate) to rule out false positives .
- Target engagement assays : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., σ1 receptors or ALK kinases) .
- Off-target screening : Employ broad-panel kinase assays or proteome profiling to identify confounding interactions .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use crystal structures of target proteins (e.g., Sigma 1 receptor PDB: 2VEX) to predict binding poses and prioritize substituents that fill hydrophobic pockets .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to assess conformational flexibility and residence time .
- ADMET prediction : Tools like SwissADME forecast BBB permeability and CYP450 inhibition risks, reducing late-stage attrition .
Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or antiproliferative effects?
- In vitro :
- In vivo :
Q. How are degradation products identified, and what mitigates instability in formulation?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to detect hydrolyzed or oxidized byproducts (e.g., piperidine ring-opening products) .
- Stabilization strategies : Use lyophilization for parenteral forms or cyclodextrin complexation to enhance aqueous solubility and shelf life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
